tert-Butyl 3-fluoro-4-hydroxybenzoate

Description

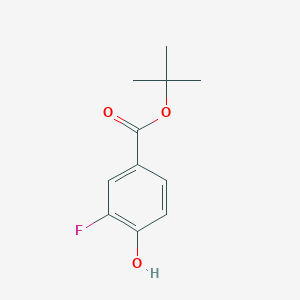

tert-Butyl 3-fluoro-4-hydroxybenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a fluorine substituent at the 3-position, and a hydroxyl group at the 4-position of the aromatic ring. This compound is of interest in pharmaceutical and organic synthesis due to the interplay of its substituents: the electron-withdrawing fluorine atom modulates the acidity of the hydroxyl group, while the bulky tert-butyl ester enhances lipophilicity and steric shielding.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLERIOCUGJBUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification of 3-fluoro-4-hydroxybenzoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis involves similar esterification processes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: 3-fluoro-4-hydroxybenzoic acid.

Reduction: 3-fluoro-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Tert-Butyl 3-fluoro-4-hydroxybenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes.

Medicine: It is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, it is employed as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological molecules. The hydroxyl group can form hydrogen bonds, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological pathways and molecular targets, making it useful in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoate Esters

tert-Butyl 4-Bromo-2-fluorobenzoate (CAS 889858-12-2)

- Structural Differences : Replaces the 4-hydroxy group with a bromine atom at the 4-position and adds fluorine at the 2-position.

- Impact : Bromine increases molecular weight (328.1 g/mol vs. 212.2 g/mol for the target compound) and polarizability, enhancing susceptibility to nucleophilic substitution. The tert-butyl ester maintains lipophilicity, but the absence of a hydroxyl group reduces hydrogen-bonding capacity.

- Similarity Score : 0.93 (structural similarity based on substituent positioning) .

Ethyl 5-Bromo-2-fluorobenzoate (CAS 612835-53-7)

Amino- and Trifluoromethyl-Substituted Analogs

tert-Butyl 4-Amino-2-(trifluoromethyl)benzoate (CAS 1311200-05-1)

- Structural Differences: Amino group at 4-position and trifluoromethyl at 2-position.

- Similarity Score : 0.86 .

Methyl 3-Amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2)

- Structural Differences: Methyl ester and amino/trifluoromethyl groups at 3- and 5-positions.

- Impact: Methyl ester reduces steric bulk compared to tert-butyl, increasing solubility in polar solvents. The amino group’s position affects regioselectivity in further derivatization.

- Similarity Score : 0.85 .

Hydroxy-Substituted Derivatives

Methyl 2,4-Dihydroxy-6-propylbenzoate

- Structural Differences : Two hydroxyl groups (2- and 4-positions) and a propyl chain at the 6-position.

- Impact : The dihydroxy configuration enhances acidity (pKa ~8–10) and metal-chelating ability, contrasting with the single hydroxyl group in the target compound. The propyl chain adds hydrophobicity but lacks the steric bulk of tert-butyl .

Heterocyclic-Functionalized Benzoates

tert-Butyl 2,5-Difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate (EP 3 532 474 B1)

- Structural Differences : Difluoro substitution (2- and 5-positions) and a triazolopyridine ring at the 4-position.

- Impact: The triazolopyridine moiety introduces aromatic heterocyclic character, enabling π-π stacking interactions.

- Spectral Data :

- MS (ESIpos) : m/z = 348 [M+H]+

- ¹H NMR : δ 1.60 (s, 9H, tert-butyl), 6.55–7.81 ppm (aromatic and heterocyclic protons) .

Biological Activity

tert-Butyl 3-fluoro-4-hydroxybenzoate is an organic compound that has garnered attention due to its potential biological activities. This compound features a tert-butyl group, a fluorine atom at the meta position, and a hydroxyl group at the para position relative to the ester functional group. Its unique structure allows it to interact with various biological systems, making it a candidate for further pharmacological exploration.

This compound can be synthesized through various methods, which influence its biological activity. The presence of the hydroxyl group enhances its ability to scavenge free radicals, contributing to antioxidant properties, while the fluorine atom may enhance interactions with biological targets through halogen bonding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a potential candidate for treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities of selected analogs:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Strong radical scavenging ability |

| tert-Butyl 3-chloro-5-hydroxybenzoate | Moderate | Low | Less effective in radical scavenging |

| tert-Butyl 3-fluoro-5-methoxybenzoate | High | High | Exhibits both antioxidant and anti-inflammatory properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant activity. The mechanism was attributed to the hydroxyl group facilitating electron donation.

- Anti-inflammatory Mechanism : In vitro experiments showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

- Pharmacological Exploration : Ongoing research is investigating the compound's role in modulating various biochemical pathways related to oxidative stress and inflammation, which could lead to novel therapeutic applications in medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.